molecular formula C7H4F4O2S B13316559 2-Fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid

2-Fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid

Cat. No.: B13316559
M. Wt: 228.17 g/mol
InChI Key: LBNLXBPCJUHLAD-UHFFFAOYSA-N
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Description

2-Fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid is a fluorinated thiophene derivative Thiophene compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-iodothiophene with antimony trifluoride (SbF3) in nitromethane . This reaction proceeds under mild conditions and yields the desired fluorinated thiophene derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorine species. The process must be carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-Fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid involves its interaction with specific molecular targets. The introduction of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid is unique due to its specific fluorinated thiophene structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H4F4O2S

Molecular Weight

228.17 g/mol

IUPAC Name

2-fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid

InChI

InChI=1S/C7H4F4O2S/c8-5(6(12)13)3-1-2-4(14-3)7(9,10)11/h1-2,5H,(H,12,13)

InChI Key

LBNLXBPCJUHLAD-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(F)(F)F)C(C(=O)O)F

Origin of Product

United States

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